4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
CAS No.: 2548985-99-3
Cat. No.: VC11836851
Molecular Formula: C17H20F3N7O
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548985-99-3 |
|---|---|
| Molecular Formula | C17H20F3N7O |
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | 4-[6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C17H20F3N7O/c18-17(19,20)13-9-14(22-11-21-13)25-1-3-26(4-2-25)15-10-16(24-12-23-15)27-5-7-28-8-6-27/h9-12H,1-8H2 |
| Standard InChI Key | AEGMYMURIVITKC-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=NC(=C4)C(F)(F)F |
| Canonical SMILES | C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=NC(=C4)C(F)(F)F |
Introduction
The compound 4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule featuring multiple functional groups, including pyrimidine rings, a trifluoromethyl group, a piperazine moiety, and a morpholine ring. These structural elements make it a promising candidate for pharmaceutical applications due to its potential biological activity.
Structural Features
The compound’s structure is characterized by:
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Pyrimidine Rings: Two pyrimidine units are present, which are often associated with bioactive properties in medicinal chemistry.
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Trifluoromethyl Group (-CF₃): Known for enhancing metabolic stability and lipophilicity, this group can improve drug-like properties.
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Piperazine Moiety: Commonly found in pharmacologically active compounds, it contributes to receptor binding and solubility.
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Morpholine Ring: Adds polarity and potential hydrogen bond acceptor sites, which can influence the molecule's pharmacokinetics.
Synthesis Pathways
Although specific synthesis pathways for this compound were not detailed in the available literature, similar compounds are typically synthesized via:
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Formation of Pyrimidine Cores: Using condensation reactions of amidines with β-dicarbonyl compounds.
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Functionalization with Piperazine: Achieved through nucleophilic substitution or reductive amination.
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Introduction of Trifluoromethyl Groups: Often performed using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
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Morpholine Coupling: Final steps involve coupling morpholine to the functionalized pyrimidine framework.
Potential Applications
This compound's structural features suggest several potential applications:
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Antiviral Activity: Pyrimidine derivatives have been investigated for their ability to disrupt viral polymerase activity, as seen in influenza studies .
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Anticancer Properties: Similar compounds targeting tyrosine kinases or dihydrofolate reductase (DHFR) have shown promise in cancer therapy .
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Antimicrobial Agents: Pyrimidine derivatives combined with other heterocycles have demonstrated antimicrobial efficacy .
Biological Activity and Mechanism of Action
While no direct experimental data on this compound was found, its structural analogs suggest:
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Enzyme Inhibition: Likely targets include kinases or polymerases due to the pyrimidine scaffold.
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Receptor Binding: The piperazine moiety may enhance affinity for G-protein-coupled receptors (GPCRs).
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Lipophilicity and Stability: The trifluoromethyl group may improve membrane permeability and resistance to metabolic degradation.
Challenges in Development
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Synthesis Complexity: Multi-step synthesis involving sensitive intermediates can limit scalability.
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Toxicity Concerns: The trifluoromethyl group may introduce toxicity risks that require careful evaluation.
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Limited Data Availability: More experimental studies are needed to confirm its pharmacological potential.
Comparative Analysis with Related Compounds
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